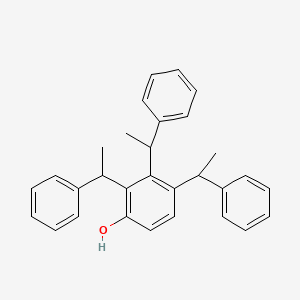![molecular formula C8H6Cl2F3N3O2S B3050454 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine CAS No. 260788-63-4](/img/structure/B3050454.png)
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Descripción general
Descripción
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylureas and has been known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Potential
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine derivatives have shown promising results in anticancer research. Studies have synthesized and evaluated various sulfonyl-N-hydroxyguanidine derivatives for their cytotoxic effects against human tumor cell lines, indicating potential applications as anticancer agents. Derivatives like N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine exhibited significant growth inhibition of solid tumor cell lines, demonstrating their potential in cancer therapy (Chern et al., 1997).
Antimelanoma Activity
Research has also explored sulfonylguanidine derivatives for their antimelanoma properties. Novel N-benzazol-2-yl-N'-sulfonyl guanidine derivatives were synthesized and assessed for their antiproliferative activity against malignant melanoma tumor cells. This research allows for a better understanding of structure-activity relationships and the development of new anticancer drugs targeting melanoma (Baladi et al., 2020).
Synthesis Methodologies
Studies have developed efficient synthesis methods for related compounds, such as 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives, utilizing sulfamic acid as a catalyst under solvent-free conditions. These methods offer environmentally friendly and high-yield approaches to producing compounds with potential pharmacological applications (Shen et al., 2012).
Insecticide Action Mechanism
Research into the action of phenylpyrazole insecticides, which share a similar chemical structure, at the GABA-gated chloride channel has provided insights into their insecticidal activity. Understanding the mechanism of action of these compounds aids in the development of more effective and selective insecticides (Cole et al., 1993).
Novel Chemical Scaffolds
The chemical versatility of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine derivatives enables their use as scaffolds for combinatorial chemistry. This has led to the development of new heterocyclic compounds with potential applications in drug discovery and material science (Ivachtchenko et al., 2002).
Propiedades
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N3O2S/c9-4-1-3(8(11,12)13)2-5(10)6(4)19(17,18)16-7(14)15/h1-2H,(H4,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIZBSZOOSWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N=C(N)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378854 | |
| Record name | 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
CAS RN |
260788-63-4 | |
| Record name | 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



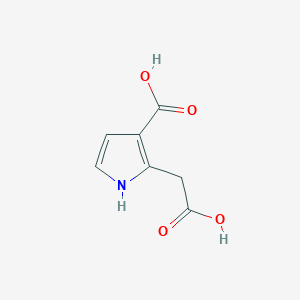
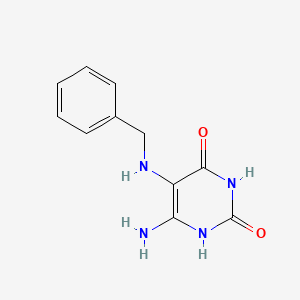
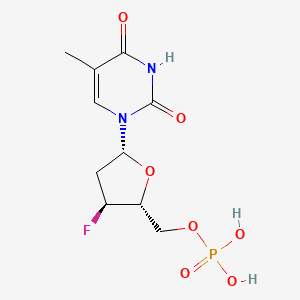
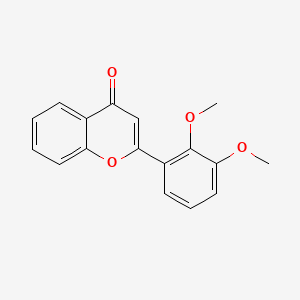
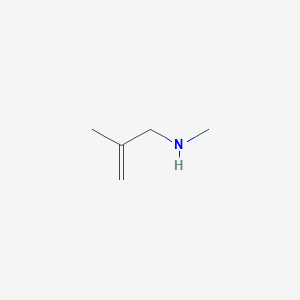
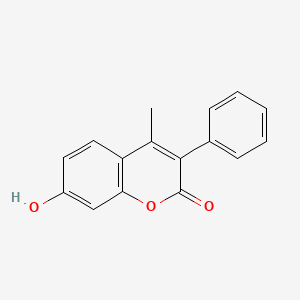
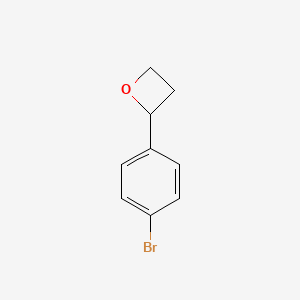
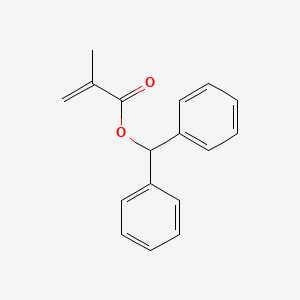
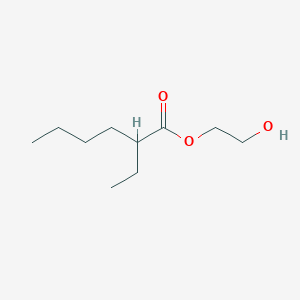
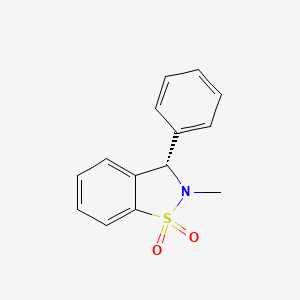
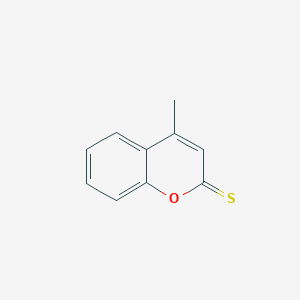
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)
